Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate

Catalog No.
S737850
CAS No.
365996-86-7
M.F
C12H17N3O2S
M. Wt
267.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimid...

CAS Number

365996-86-7

Product Name

Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate

IUPAC Name

tert-butyl 2-methylsulfanyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate

Molecular Formula

C12H17N3O2S

Molecular Weight

267.35 g/mol

InChI

InChI=1S/C12H17N3O2S/c1-12(2,3)17-11(16)15-6-8-5-13-10(18-4)14-9(8)7-15/h5H,6-7H2,1-4H3

InChI Key

WYPNWMDBICFBAM-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)SC

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)SC

Anti-inflammatory Applications

Thyroid Stimulating Hormone (TSH) Receptor Antagonist

Antioxidant Applications

Antibacterial Applications

Antiviral Applications

Antifungal Applications

Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate is a heterocyclic compound characterized by its unique pyrrolo-pyrimidine structure. It has the molecular formula C12H17N3O2SC_{12}H_{17}N_{3}O_{2}S and a molecular weight of approximately 267.35 g/mol. The compound features a tert-butyl group and a methylthio substituent, contributing to its chemical properties and potential biological activities. Its CAS number is 365996-86-7, and it is often utilized in research settings for its intriguing chemical behavior and biological implications .

Typical of heterocycles, including:

  • Nucleophilic substitutions: The presence of the methylthio group can facilitate nucleophilic attack, allowing for further functionalization.
  • Cyclization reactions: Under certain conditions, this compound can undergo cyclization to form more complex structures.
  • Hydrolysis: The carboxylate group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids or alcohols.

These reactions are essential for synthesizing derivatives with modified biological activities or improved pharmacological profiles.

The synthesis of tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate typically involves multi-step organic synthesis techniques. Common methods include:

  • Condensation Reactions: Starting materials such as amino acids or related derivatives can be reacted with appropriate carbonyl compounds to form the pyrrolo-pyrimidine framework.
  • Methylthio Introduction: The methylthio group can be introduced via methylation reactions using reagents like methyl iodide or through thiolation methods.
  • Carboxylation: The carboxylate functionality may be added through carboxylic acid derivatives or via direct carboxylation techniques.

These synthetic routes allow for the customization of the compound's properties by varying substituents on the pyrrolo-pyrimidine core.

Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate has potential applications in:

  • Pharmaceutical Development: As a lead compound in drug discovery for conditions such as cancer or infectious diseases.
  • Chemical Research: Serving as a building block in the synthesis of more complex molecules for materials science or medicinal chemistry.
  • Agricultural Chemistry: Investigating its efficacy as a pesticide or herbicide due to possible antimicrobial properties.

Interaction studies are crucial for understanding how tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate interacts with biological systems. These studies may include:

  • Binding assays: Evaluating how well the compound binds to specific receptors or enzymes.
  • In vitro studies: Assessing its effects on cell viability and proliferation in various cell lines.
  • In vivo studies: Investigating pharmacokinetics and pharmacodynamics in animal models to determine therapeutic efficacy and safety.

Such studies will help elucidate its potential therapeutic roles and mechanisms of action.

Similar Compounds

Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate shares structural similarities with several other compounds in the pyrrolo-pyrimidine family. Notable comparisons include:

Compound NameCAS NumberKey Features
Tert-butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate1105187-42-5Lacks methylthio group; potential antitumor activity
Tert-butyl 2-methylsulfonyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate365996-87-8Contains sulfonyl instead of methylthio; different reactivity
Tert-butyl 4-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylateN/AAlternative substitution pattern; varied biological activity

These compounds highlight the diversity within the pyrrolo-pyrimidine class and underscore the unique attributes of tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate that may confer distinct biological properties.

XLogP3

1.3

Wikipedia

Tert-Butyl 2-(methylsulfanyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate

Dates

Modify: 2023-08-15

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